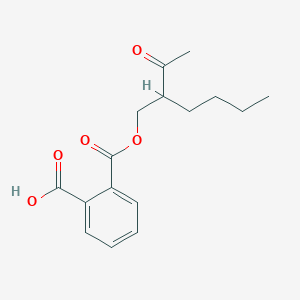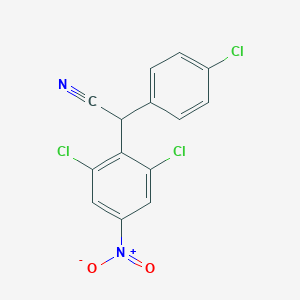
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile
概要
説明
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (DCPCN) is an organic compound with a wide range of applications in scientific research. It is a versatile synthetic intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. DCPCN is also used as an analytical reagent to detect and quantify various organic compounds.
科学的研究の応用
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has a wide range of applications in scientific research. It is used as an analytical reagent to detect and quantify various organic compounds, including drugs and metabolites. It is also used as a synthetic intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is also used in the synthesis of polymers, and it has been used in the study of the structure-activity relationships of various organic compounds.
作用機序
The mechanism of action of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is not well understood, but it is thought to act as a catalyst in the synthesis of organic compounds. It is believed to react with the reactants to form intermediates, which then react to form the desired product. The reaction is believed to proceed via a nucleophilic substitution mechanism, in which the nucleophile (2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile) attacks the electrophilic center of the reactant molecule.
生化学的および生理学的効果
The biochemical and physiological effects of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile are not well understood. However, it is believed to have some effects on the body, as it is a synthetic compound. It is thought to have some effects on the immune system, as it is believed to be a potential immunosuppressant. It is also believed to have some effects on the central nervous system, as it has been shown to have some sedative and anticonvulsant properties.
実験室実験の利点と制限
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and stable, and it is easily synthesized from readily available starting materials. It is also non-toxic and non-volatile, making it safe to handle and store. However, it is highly reactive, and it can be difficult to control the reaction conditions. It is also sensitive to light and air, making it difficult to store and handle.
将来の方向性
The future of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is promising, as it has a wide range of applications in scientific research. It could be used to develop new drugs and agrochemicals, as well as new compounds for use in the synthesis of polymers. It could also be used to study the structure-activity relationships of various organic compounds. Additionally, it could be used to develop new analytical reagents for the detection and quantification of various organic compounds. Finally, it could be used to study the biochemical and physiological effects of various organic compounds.
特性
IUPAC Name |
2-(4-chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATNDCQGSFJGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


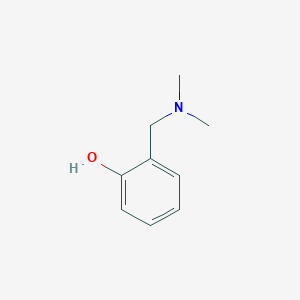
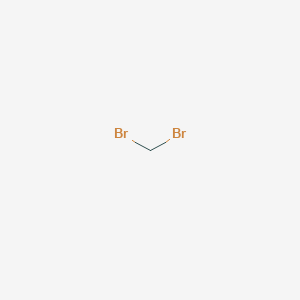
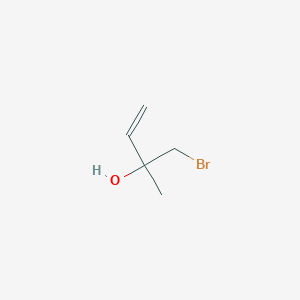
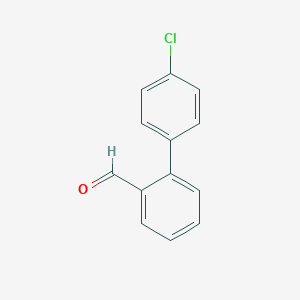
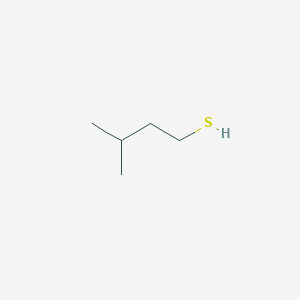

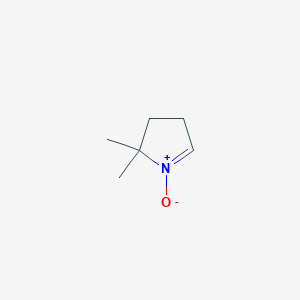
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
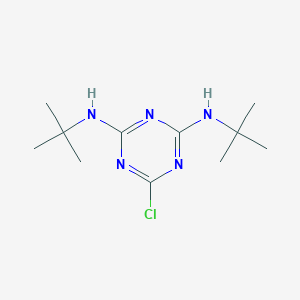

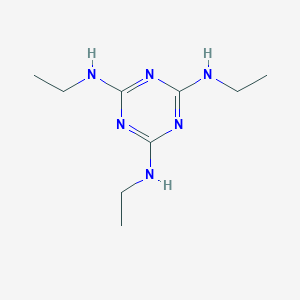
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
